N-(4-aminophenyl)furan-2-carboxamide
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Overview
Description
N-(4-aminophenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)furan-2-carboxamide typically involves the reaction of 4-aminobenzoic acid with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(4-aminophenyl)furan-2-carboxamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)furan-2-carboxamide
- N-(4-aminophenyl)propanamide
- N-(4-aminophenyl)-4-bromobenzamide
Uniqueness
N-(4-aminophenyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and amino group enable diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Biological Activity
N-(4-aminophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a furan ring and an amino group attached to a phenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C11H10N2O2
- Molecular Weight : 218.21 g/mol
The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to antimicrobial, anticancer, and anti-inflammatory effects. The compound has been reported to stabilize microtubules, which is critical in cancer therapy as it disrupts cell division processes.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against several bacterial strains. In vitro studies have shown that it possesses significant activity against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Acinetobacter baumannii | 4.5 |
Klebsiella pneumoniae | 8.0 |
Escherichia coli | 6.0 |
Staphylococcus aureus | 5.0 |
These results demonstrate the compound's potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that it acts as a microtubule stabilizing agent with IC50 values ranging from 4 µM to 8 µM across various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .
The following table summarizes the anticancer activity observed in different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 6.5 |
HCT116 (colorectal) | 5.0 |
MCF7 (breast) | 7.0 |
These findings suggest that this compound could be a promising candidate for developing new anticancer therapies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly against A. baumannii, with a selectivity index suggesting low toxicity to mammalian cells .
Case Study 2: Anticancer Potential
In another investigation, the compound was tested on human colorectal cancer cells (HCT116). The treatment led to significant cell death, with flow cytometry analysis confirming G2/M phase arrest and increased subG1 populations indicative of apoptosis . Molecular docking studies further revealed strong binding affinities to tubulin proteins, enhancing its potential as an anticancer agent.
Properties
IUPAC Name |
N-(4-aminophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFFWCDLWDYGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352213 |
Source
|
Record name | N-(4-aminophenyl)-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21838-58-4 |
Source
|
Record name | N-(4-aminophenyl)-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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